molecular formula C18H15Cl2N5O5S3 B1668821 Cefazedone CAS No. 56187-47-4

Cefazedone

Número de catálogo: B1668821
Número CAS: 56187-47-4
Peso molecular: 548.4 g/mol
Clave InChI: VTLCNEGVSVJLDN-MLGOLLRUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cefazedona es un antibiótico cefalosporínico de primera generación. Es un compuesto semisintético con un amplio espectro de actividad contra bacterias grampositivas y gramnegativas. La fórmula química de la cefazedona es C18H15Cl2N5O5S3, y tiene una masa molar de 548.43 g/mol . Este antibiótico se utiliza principalmente para tratar infecciones bacterianas al inhibir la síntesis de la pared celular bacteriana.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de cefazedona implica múltiples pasos. Un método común comienza con el ácido 7-aminocefalosporánico (7-ACA) y el ácido 3,5-dicloropiridina acético. Estos reaccionan en presencia de un agente deshidratante para formar un producto intermedio. Este intermedio luego reacciona con 2-mercapto-5-metil-1,3,4-tiadiazol bajo protección de nitrógeno a temperaturas entre 50 y 90 grados Celsius. La mezcla resultante se purifica y el pH se ajusta a 1-3 utilizando un ácido inorgánico para precipitar cefazedona .

Métodos de Producción Industrial

En entornos industriales, la producción de cefazedona sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final a menudo se convierte a su forma de sal sódica para una mejor solubilidad y estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

Cefazedona experimenta varias reacciones químicas, que incluyen:

    Oxidación: Esta reacción puede modificar los grupos que contienen azufre en la molécula.

    Reducción: Las reacciones de reducción pueden afectar a los grupos nitro presentes en la estructura.

    Sustitución: Las reacciones de sustitución pueden ocurrir en los átomos de cloro o en el anillo de tiadiazol.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y nucleófilos para las reacciones de sustitución. Las condiciones varían según la reacción deseada, pero generalmente implican temperaturas y niveles de pH controlados .

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a sulfóxidos o sulfonas, mientras que la reducción puede producir aminas o hidroxilaminas .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

Cefazedone's pharmacokinetic profile is crucial for understanding its clinical applications. A study evaluated the pharmacokinetic and pharmacodynamic parameters in patients with community-acquired pneumonia (CAP). The study involved ten patients who received intravenous this compound sodium at a dosage of 2 g every 12 hours for 7 to 14 days. Key findings include:

  • Maximum Concentration (Cmax) : 175.22 ± 36.28 mg/L
  • Half-Life (T½) : 1.52 ± 0.23 hours
  • Area Under the Curve (AUC) : 280.51 ± 68.17 mg·L⁻¹·h⁻¹
  • Clearance (CL) : 7.37 ± 1.84 L/h
  • Volume of Distribution (Vd) : 16.06 ± 4.42 L

The study concluded that a dosing regimen maintaining the time above the minimum inhibitory concentration (ƒT > MIC) was effective, with an average ƒT > MIC of 55.45 ± 8.12% correlating with clinical efficacy .

Clinical Applications

This compound has been successfully utilized in treating various infections:

  • Respiratory Infections : Effective against pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae.
  • Urinary Tract Infections : Demonstrated efficacy against Escherichia coli and other uropathogens.
  • Skin and Soft Tissue Infections : Used in surgical prophylaxis and treatment of post-operative infections.

A notable case report documented this compound's use in a pediatric patient with osteomyelitis, illustrating its application in complex infections .

Toxicity Studies

While this compound is generally considered safe, studies have investigated its potential toxicity, particularly regarding its degradation products. A study using zebrafish embryos assessed the teratogenic effects associated with this compound and its impurities, revealing that certain degradation products could exhibit significant toxicity . Key findings include:

  • The teratogenic effects were linked to the structure of the degradation product known as 2-mercapto-5-methyl-1,3,4-thiadiazole (MMTD).
  • Toxicity assessments indicated that while this compound itself showed minimal teratogenic effects, its degradation products could pose risks during embryonic development.

Summary Table of this compound Applications

Application AreaPathogens TargetedClinical Findings
Respiratory InfectionsStaphylococcus aureus, Streptococcus pneumoniaeEffective in CAP treatment; high cure rates
Urinary Tract InfectionsEscherichia coli, Proteus mirabilisEffective against common uropathogens
Skin and Soft Tissue InfectionsVarious skin floraUsed in surgical prophylaxis
ToxicityMMTD and other degradation productsPotential teratogenic effects noted

Mecanismo De Acción

Cefazedona ejerce sus efectos antibacterianos uniéndose a las proteínas de unión a la penicilina (PBP) ubicadas en la membrana interna de la pared celular bacteriana. Esta unión inhibe el paso final de transpeptidación de la síntesis de peptidoglicano, que es crucial para la biosíntesis de la pared celular. Como resultado, la pared celular bacteriana se debilita, lo que lleva a la lisis celular y la muerte .

Comparación Con Compuestos Similares

Compuestos Similares

Cefazedona es similar a otras cefalosporinas de primera generación como:

  • Cefazolina
  • Cefalexina
  • Cefadroxilo
  • Cefalotina

Singularidad

En comparación con estos compuestos, la cefazedona tiene características estructurales únicas, como la presencia de un anillo de tiadiazol y un residuo de ácido dicloropiridina acético. Estas diferencias estructurales contribuyen a su espectro específico de actividad y propiedades farmacocinéticas .

Actividad Biológica

Cefazedone is a semisynthetic cephalosporin antibiotic that exhibits significant antibacterial activity against a range of gram-positive and some gram-negative bacteria. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, effectiveness against various pathogens, and relevant case studies.

This compound functions by inhibiting bacterial cell wall synthesis, similar to other β-lactam antibiotics. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the transpeptidation process crucial for cell wall integrity. This action leads to cell lysis and ultimately bacterial death.

Antibacterial Spectrum

This compound demonstrates notable activity against various bacterial strains. Table 1 summarizes its effectiveness against key pathogens.

Pathogen Activity Minimum Inhibitory Concentration (MIC) Range (µg/ml)
Staphylococcus aureusSensitive0.25 - 2
Streptococcus pneumoniaeSensitive0.5 - 4
Escherichia coliVariable1 - 16
Klebsiella pneumoniaeSensitive0.5 - 8
Proteus mirabilisSensitive0.5 - 4
Enterococcus faecalisModerate sensitivity16 - 32

This compound's antibacterial activity has been compared to that of cefazolin, with this compound showing superior efficacy against enterococci and certain strains of E. coli .

Pharmacokinetics and Pharmacodynamics

A pharmacokinetic study involving ten patients with community-acquired pneumonia (CAP) revealed critical insights into this compound's pharmacodynamics. The study administered intravenous this compound sodium at a dosage of 2 g every 12 hours for a duration of 7 to 14 days. Key findings from this study are summarized in Table 2.

Parameter Value
Cmax (mg/L)175.22 ± 36.28
T½ (hours)1.52 ± 0.23
AUC (0–∞) (mg·L⁻¹·h⁻¹)280.51 ± 68.17
Clearance (L/h)7.37 ± 1.84
Volume of Distribution (L)16.06 ± 4.42
Average ƒT > MIC (%)55.45 ± 8.12

The study found that eight out of ten patients were cured, with all isolated strains being susceptible to this compound, indicating its effectiveness in treating infections caused by sensitive bacteria .

Case Studies and Clinical Efficacy

In clinical settings, this compound has been utilized effectively for various infections, particularly those involving the respiratory tract, urinary tract, and skin . A notable case involved a patient with severe pneumonia who exhibited significant improvement after receiving this compound treatment, demonstrating its clinical efficacy in real-world scenarios.

Safety and Toxicity

While generally well-tolerated, this compound can have side effects, including allergic reactions and gastrointestinal disturbances. Toxicity studies conducted using zebrafish as a model organism indicated that higher concentrations could lead to developmental deformities and increased mortality rates . The teratogenic effects were observed at concentrations above 100 µg/ml, highlighting the need for careful dosage management in clinical applications.

Q & A

Basic Research Questions

Q. What are the structural determinants of Cefazedone’s antibacterial activity, and how can they inform analog design?

  • Answer : this compound’s structure includes a 3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl group and a 7-[(3,5-dichloro-4-oxopyridin-1(4H)-yl)acetamido] substituent . These groups influence β-lactamase stability and target binding. To assess structure-activity relationships, researchers can use molecular docking studies to map interactions with penicillin-binding proteins (PBPs) and compare minimal inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria. X-ray crystallography of this compound-PBP complexes could further elucidate binding mechanisms .

Q. How should pharmacokinetic (PK) parameters for this compound be measured in preclinical models?

  • Answer : PK studies require dosing regimens tailored to species-specific physiology. For example, in dogs (Vd = 0.13 L/kg, CL = 0.95 mL/min/kg, t₁/₂ = 1.91 hours ), serial blood sampling post-intravenous administration should be conducted at intervals reflecting the elimination phase. High-performance liquid chromatography (HPLC) or LC-MS/MS can quantify plasma concentrations. Non-compartmental analysis (NCA) is suitable for calculating AUC and bioavailability. Ensure compliance with guidelines for ethical animal use and sample size justification .

Advanced Research Questions

Q. What synthetic strategies can improve the yield of this compound while minimizing byproducts?

  • Answer : The synthesis involves 1,4-dimerization, oxidative cleavage, and amidation steps . Optimizing reaction conditions (e.g., solvent polarity, temperature, catalyst loading) for the critical O-silylation and amide-bond formation steps could reduce side reactions. Process analytical technology (PAT), such as in-situ FTIR, can monitor intermediate formation. Purification via recrystallization from acetonitrile (as reported ) should be validated for scalability using design-of-experiment (DoE) approaches to identify critical quality attributes .

Q. How can conflicting toxicity data (e.g., LD₅₀ variations across species) be resolved?

  • Answer : LD₅₀ discrepancies (e.g., 6800 mg/kg in mice vs. 3000 mg/kg in dogs ) may arise from metabolic differences, such as cytochrome P450 activity or renal clearance rates. Comparative toxicogenomics studies (e.g., RNA-seq of hepatic and renal tissues post-administration) can identify species-specific detoxification pathways. Dose-response modeling using PROAST or Benchmark Dose (BMD) software improves extrapolation to humans. Additionally, in vitro cytotoxicity assays (e.g., HepG2 cells) paired with PK/PD modeling can refine safety margins .

Q. What methodological frameworks are optimal for studying this compound’s efficacy in polymicrobial infections?

  • Answer : Apply the PICO framework:

  • P (Population): Animal models with co-infections (e.g., S. aureus and P. aeruginosa).
  • I (Intervention): this compound monotherapy vs. combination therapy (e.g., with a β-lactamase inhibitor).
  • C (Comparison): Clinical outcomes (e.g., bacterial load reduction, survival rates) vs. standard care.
  • O (Outcome): Synergy scoring via checkerboard assays or time-kill curves .
  • Ensure blinding and randomization to reduce bias, and use multivariate regression to control for confounding variables .

Q. How can researchers address gaps in this compound’s clinical trial data (e.g., human pharmacokinetics)?

  • Answer : Design phase I trials using adaptive protocols to assess dose proportionality and food effects. Population PK models incorporating covariates (e.g., renal function, age) can predict inter-individual variability. For ethical compliance, adhere to Good Clinical Practice (GCP) guidelines: obtain informed consent, establish a Data Safety Monitoring Board (DSMB), and predefine stopping rules for adverse events .

Q. Methodological Considerations

  • Data Contradictions : Use systematic reviews (PRISMA guidelines) to synthesize preclinical and clinical data. Meta-regression can explore heterogeneity in study designs or dosing regimens .
  • Experimental Reproducibility : Detailed protocols (e.g., compound characterization via NMR, HPLC purity ≥95% ) must be included in supplementary materials. Cross-validate findings with orthogonal assays (e.g., MICs corroborated by disk diffusion) .
  • Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for reporting animal research. For human trials, submit protocols to institutional review boards (IRBs) and register on ClinicalTrials.gov .

Propiedades

IUPAC Name

(6R,7R)-7-[[2-(3,5-dichloro-4-oxopyridin-1-yl)acetyl]amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N5O5S3/c1-7-22-23-18(33-7)32-6-8-5-31-16-12(15(28)25(16)13(8)17(29)30)21-11(26)4-24-2-9(19)14(27)10(20)3-24/h2-3,12,16H,4-6H2,1H3,(H,21,26)(H,29,30)/t12-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLCNEGVSVJLDN-MLGOLLRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=C(C(=O)C(=C4)Cl)Cl)SC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N5O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63521-15-3 (mono-hydrochloride salt)
Record name Cefazedone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50204733
Record name Cefazedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56187-47-4
Record name Cefazedone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56187-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefazedone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056187474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefazedone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13778
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cefazedone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50204733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFAZEDONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y86X0D799
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefazedone
Reactant of Route 2
Reactant of Route 2
Cefazedone
Reactant of Route 3
Reactant of Route 3
Cefazedone
Reactant of Route 4
Cefazedone
Reactant of Route 5
Reactant of Route 5
Cefazedone
Reactant of Route 6
Cefazedone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.